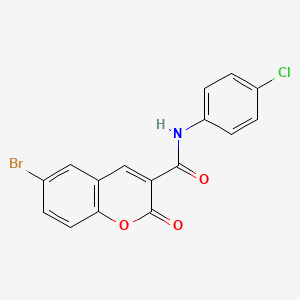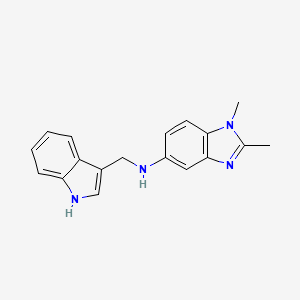
6-bromo-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant Agents
The compound has been synthesized and observed as an active antioxidant agent . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Agents
The compound has shown potential as an anticancer agent . Anticancer agents are drugs that are effective in the treatment of malignancies, or cancers; they are also called antineoplastic agents.
Antimicrobial Agents
The compound has been associated with antimicrobial activity . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans.
Anti-inflammatory Agents
The compound has been associated with anti-inflammatory activity . Anti-inflammatory agents are substances that reduce inflammation, a response of the immune system to infection, injury, or irritation.
Antitubercular Agents
The compound has been associated with antitubercular activity . Antitubercular agents are drugs used to treat tuberculosis, a serious infectious disease that affects the lungs.
Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase
The compound has been evaluated for its potential as an inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK inhibitors are a type of targeted therapy used in the treatment of cancer.
Cytotoxicity against MCF-7 and HeLa cells
The compound has been evaluated for its in vitro cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells . Cytotoxicity is the quality of being toxic to cells.
Viability of Human Cancer Cells
The compound has been assessed for its ability to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . This refers to the compound’s potential to inhibit the growth and proliferation of these cancer cells.
Eigenschaften
IUPAC Name |
6-bromo-N-(4-chlorophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO3/c17-10-1-6-14-9(7-10)8-13(16(21)22-14)15(20)19-12-4-2-11(18)3-5-12/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGCNTSVDWZIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3457792.png)
![N-(5-methyl-3-isoxazolyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3457798.png)
![2-{[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3457802.png)
![5-(3,4-dichlorophenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3457805.png)
![2-{[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3457812.png)
![3,5-dimethyl-1-[(4-phenoxyphenoxy)acetyl]-1H-pyrazole](/img/structure/B3457820.png)

![ethyl 4-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}amino)benzoate](/img/structure/B3457835.png)
![1-benzyl-N-[4-(dimethylamino)benzyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B3457843.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B3457851.png)

![4-{[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3457861.png)
![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3457862.png)
